molecular formula C11H12N2O2S B3365412 3-{[3-(Aminomethyl)phenyl]methyl}-1,3-thiazolidine-2,4-dione CAS No. 1221723-44-9

3-{[3-(Aminomethyl)phenyl]methyl}-1,3-thiazolidine-2,4-dione

Cat. No.: B3365412
CAS No.: 1221723-44-9
M. Wt: 236.29
InChI Key: USKNVYSTBBMMGI-UHFFFAOYSA-N
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Description

3-{[3-(Aminomethyl)phenyl]methyl}-1,3-thiazolidine-2,4-dione is a heterocyclic compound that features a thiazolidine ring fused with a phenyl group. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The thiazolidine ring is known for its presence in various bioactive molecules, contributing to the compound’s pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(Aminomethyl)phenyl]methyl}-1,3-thiazolidine-2,4-dione typically involves the condensation of 3-(aminomethyl)benzylamine with thiazolidine-2,4-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is heated to reflux, and the progress is monitored using techniques like thin-layer chromatography (TLC).

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(Aminomethyl)phenyl]methyl}-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazolidine ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazolidine derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

3-{[3-(Aminomethyl)phenyl]methyl}-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and polymers.

Mechanism of Action

The mechanism of action of 3-{[3-(Aminomethyl)phenyl]methyl}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the compound may interact with cellular pathways involved in inflammation, microbial growth, or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: Another heterocyclic compound with a sulfur and nitrogen atom in the ring, known for its biological activities.

    Thiazolidinone: A related compound with a similar structure but different functional groups, also exhibiting diverse pharmacological properties.

    Benzylamine derivatives: Compounds with a benzylamine moiety, used in various chemical and biological applications.

Uniqueness

3-{[3-(Aminomethyl)phenyl]methyl}-1,3-thiazolidine-2,4-dione stands out due to its unique combination of a thiazolidine ring and a phenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-[[3-(aminomethyl)phenyl]methyl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c12-5-8-2-1-3-9(4-8)6-13-10(14)7-16-11(13)15/h1-4H,5-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKNVYSTBBMMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)CC2=CC=CC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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